molecular formula C15H15BrN2O4S B2994196 5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide CAS No. 946291-58-3

5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide

Cat. No.: B2994196
CAS No.: 946291-58-3
M. Wt: 399.26
InChI Key: FEOCXQZZWDLVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide ( 946291-58-3) is a chemical compound with a molecular formula of C15H15BrN2O4S and a molecular weight of 399.26 g/mol . It is part of the furan-2-carboxamide class of compounds, which are of significant research interest due to their potential as antibiofilm agents . Furan-2-carboxamides are often explored as stable bioisosteric replacements for metabolically labile lactone rings, making them valuable for developing more durable chemical probes and therapeutic leads . While specific biological data for this exact brominated derivative is not fully documented in the public domain, related furan-2-carboxamide structures have shown promise in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa by potentially acting as quorum-sensing antagonists, possibly targeting the LasR receptor . Furthermore, structurally similar bromo-heterocyclic sulfonamide compounds have demonstrated potent antibacterial activity against drug-resistant bacterial strains, suggesting potential broader applications in antimicrobial research . This product is offered with a guaranteed purity of ≥90% and is intended for research purposes such as method development, complex synthesis screening, and biological evaluation in laboratory settings . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-23(20,21)18-8-2-3-10-4-5-11(9-12(10)18)17-15(19)13-6-7-14(16)22-13/h4-7,9H,2-3,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOCXQZZWDLVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications in various fields, including antimicrobial and anti-inflammatory research.

Molecular Formula: C15H15BrN2O4S
Molecular Weight: 397.26 g/mol
CAS Number: 946291-58-3

The compound contains a bromine atom, a methylsulfonyl group, and a furan-2-carboxamide moiety, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on recent studies:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .
  • Anti-inflammatory Properties: In vivo studies indicate that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory mediators and pathways .
  • Enzyme Inhibition: Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic potential .

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary table highlighting key findings:

Biological Activity Tested Strains/Conditions MIC (µg/mL) Notes
AntibacterialStaphylococcus aureus62.5Bactericidal effect observed
Escherichia coli125Moderate activity noted
Pseudomonas aeruginosa>250Limited effectiveness
AntifungalCandida albicans31.2Effective against biofilm formation
Anti-inflammatoryMouse modelN/AReduced inflammation markers observed

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

  • Study on Antibacterial Efficacy: A recent study demonstrated that this compound significantly inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. The bactericidal action was confirmed through time-kill assays, indicating rapid bacterial cell death .
  • Inflammation Model in Mice: In an experimental model of inflammation induced by LPS (lipopolysaccharide), the administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities but exhibit critical variations in substituents, halogens, and heterocyclic frameworks:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
5-Bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide 5-Br, methylsulfonyl-dihydroquinoline Not explicitly provided Electron-withdrawing methylsulfonyl group; partially saturated quinoline core
5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide (CAS 353466-89-4) 5-Br, 4-phenylbutyl Flexible phenylbutyl chain; likely higher lipophilicity
5-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide (CAS 955724-39-7) 5-Cl, methoxy-sulfonamide, tetrahydroisoquinoline C21H19ClN2O5S 446.9 Chloro substituent; methoxy group enhances polarity; tetrahydroisoquinoline core

Functional Implications of Structural Variations

  • Halogen Effects: The bromine atom in the target compound (vs. Bromine’s larger atomic radius may also sterically hinder binding compared to chlorine .
  • Substituent Groups :
    • The methylsulfonyl group in the target compound improves aqueous solubility compared to the methoxy group in CAS 955724-39-7, which offers moderate polarity.
    • The 4-phenylbutyl chain in CAS 353466-89-4 introduces lipophilicity, likely reducing solubility but improving membrane permeability .
  • Heterocyclic Cores: The dihydroquinoline core in the target compound provides partial saturation, balancing rigidity and flexibility. The tetrahydroisoquinoline core in CAS 955724-39-7 may adopt distinct conformations due to nitrogen positioning, affecting target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.